Perindopril-13C3 t-Butylamine Salt
Description
Chemical Identity and Nomenclature
This compound maintains a complex nomenclature system reflecting its sophisticated molecular architecture and isotopic labeling pattern. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-methylpropan-2-amine, (2S,3aS,7aS)-1-(((S)-1-ethoxy-1-oxopentan-2-yl)-L-alanyl-13C3)octahydro-1H-indole-2-carboxylate salt. This designation specifically identifies the positioning of the carbon-13 isotopes within the alanyl portion of the molecule, distinguishing it from the unlabeled parent compound.
The compound bears the Chemical Abstracts Service registry number 107133-36-8, though this identifier corresponds to the unlabeled perindopril t-butylamine salt, with the carbon-13 labeled version being designated through supplementary notation systems. Alternative nomenclature systems recognize this compound through various systematic names, including the more descriptive (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]-1-oxopropyl-13C3]octahydro-1H-indole-2-carboxylic acid t-butylamine salt.
The molecular formula C20¹³C3H43N3O5 precisely defines the elemental composition, with the superscript notation indicating the specific placement of carbon-13 isotopes within the molecular framework. The molecular weight of 444.58 daltons reflects the increased mass contributed by the heavier carbon isotopes compared to the standard carbon-12 atoms present in the unlabeled compound.
| Chemical Property | Value | Source |
|---|---|---|
| Molecular Formula | C20¹³C3H43N3O5 | |
| Molecular Weight | 444.58 g/mol | |
| Chemical Abstracts Service Number | 107133-36-8 (unlabeled) | |
| Exact Mass | 444.33 |
Structural and Isotopic Characteristics
The structural architecture of this compound encompasses a complex octahydroindole ring system coupled with an ethyl ester functionality and a t-butylamine salt component. The carbon-13 labeling pattern specifically targets the alanyl residue within the molecule, where three consecutive carbon atoms are replaced with their heavier isotopic counterparts. This strategic placement of isotopic labels maintains the biological and chemical properties of the compound while providing distinctive mass spectrometric signatures essential for analytical applications.
The stereochemistry of the compound follows the (2S,3aS,7aS) configuration pattern, which is critical for maintaining the pharmacologically relevant three-dimensional structure. The octahydroindole ring system provides the core scaffold, while the ethoxycarbonylbutyl side chain contributes to the compound's lipophilic characteristics and biological activity profile.
Structural representation through Simplified Molecular Input Line Entry System notation reveals the complex connectivity pattern: [H][C@]12C@([H])CCCC1.NC(C)(C)C. This notation explicitly identifies the carbon-13 positions and maintains the stereochemical information essential for proper molecular recognition.
The isotopic enrichment typically achieves 99% carbon-13 incorporation at the designated positions, ensuring high analytical specificity when employed as an internal standard. This level of isotopic purity eliminates potential interference from natural abundance carbon-13 signals that might compromise analytical accuracy in quantitative applications.
| Structural Feature | Specification | Reference |
|---|---|---|
| Stereochemistry | (2S,3aS,7aS) | |
| Carbon-13 Positions | 3 carbons in alanyl residue | |
| Isotopic Enrichment | 99% ¹³C | |
| Ring System | Octahydroindole |
Role in Pharmaceutical and Research Contexts
This compound functions primarily as an internal standard in sophisticated analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry applications for pharmaceutical research and development. The compound's utility stems from its identical chemical behavior to the unlabeled perindopril while providing distinct mass spectrometric signatures that enable precise quantification in complex biological matrices.
Research applications extensively utilize this labeled compound in pharmacokinetic studies where accurate measurement of perindopril concentrations in plasma and other biological fluids is essential. The carbon-13 labeling provides mass shifts that allow for effective separation of analyte signals from potential interferences, significantly improving the specificity and accuracy of quantitative determinations.
In bioanalytical method development, this compound serves as the gold standard for establishing calibration curves and quality control procedures. Multiple research groups have demonstrated its effectiveness in validating analytical methods for perindopril quantification across various concentration ranges, from nanogram per milliliter levels in plasma to higher concentrations in pharmaceutical formulations.
The compound's role extends to comparative pharmacokinetic studies examining perindopril behavior in different biological matrices, including both plasma and whole blood analyses. These investigations have revealed important insights into the drug's distribution characteristics and have contributed to optimizing dosing regimens and formulation development strategies.
Mass spectrometric detection of this compound typically employs selected reaction monitoring transitions from mass-to-charge ratio 373.3 to 176.1, with collision energies optimized around 47 electron volts for maximum sensitivity. These specific fragmentation patterns provide robust analytical signals that remain stable across different instrumental platforms and analytical conditions.
The compound's integration into routine pharmaceutical analysis has enabled the development of high-throughput analytical methods capable of processing large sample batches with enhanced precision and accuracy. These capabilities have proven particularly valuable in clinical trial support and regulatory submission requirements where analytical reliability is paramount.
Properties
Molecular Formula |
C₂₀¹³C₃H₄₃N₃O₅ |
|---|---|
Molecular Weight |
444.58 |
Synonyms |
(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl-13C3]octahydro-1H-indole-2-carboxylic Acid t-Butylamine Salt; [2S-[1[R*(R*)],2α,3aβ,7aβ]]-1-[2-[[1-(Ethoxycarbonyl)_x000B_butyl]amino]-1-oxopropyl-13C3]octahydro-1H-indole-2-carboxyli |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
Mechanism of Action
Perindopril functions as an ACE inhibitor, which leads to the relaxation of blood vessels and a decrease in blood volume. This results in lower blood pressure and reduced strain on the heart. The t-butylamine salt form enhances the solubility and bioavailability of perindopril, making it effective for oral administration .
Therapeutic Uses
The primary applications of Perindopril-13C3 t-Butylamine Salt include:
- Hypertension Management : Effective in lowering blood pressure in patients with essential hypertension.
- Heart Failure Treatment : Reduces morbidity and mortality associated with heart failure by improving cardiac output.
- Stable Coronary Artery Disease : Provides protective effects against myocardial infarction and stroke in patients with a history of coronary artery disease .
Stability Studies
Research indicates that the stability of perindopril formulations can vary significantly based on their salt forms. A comparative study highlighted that while perindopril-t-butylamine salt has established efficacy, it exhibits reduced stability under extreme climatic conditions compared to other salts like perindopril arginine. The shelf life of perindopril-t-butylamine is typically around 2 years, necessitating careful storage conditions to maintain its potency .
| Salt Form | Shelf Life | Stability Conditions |
|---|---|---|
| Perindopril-t-butylamine | 2 years | Moderate temperature |
| Perindopril arginine | 3 years | Extreme climatic zones |
Case Studies
-
Hypertension Management
A clinical trial involving 1,250 hypertensive patients demonstrated that a fixed-dose combination of perindopril-t-butylamine and amlodipine significantly improved blood pressure control compared to monotherapy. This combination therapy was associated with better patient adherence and improved cardiovascular outcomes . -
Heart Failure Outcomes
In patients with chronic heart failure, the use of perindopril-t-butylamine resulted in significant reductions in hospitalization rates due to heart failure exacerbation. A meta-analysis showed a 30% reduction in cardiovascular events among patients treated with this compound compared to placebo . -
Diabetic Nephropathy
The compound has also been studied for its protective effects on renal function in diabetic patients. In combination with indapamide, perindopril-t-butylamine was shown to slow the progression of chronic kidney disease, highlighting its nephroprotective properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Isotopic Analogs of Perindopril
Stable isotope-labeled perindopril derivatives are critical for avoiding interference in bioanalytical assays. Key comparisons include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Isotopic Substitution | Application |
|---|---|---|---|---|
| Perindopril-13C3 | C16¹³C3H32N2O5 | 371.45 | 3×¹³C | MS internal standard |
| (1R)-Perindopril-d4 | C19H28D4N2O5 | 372.49 | 4×D (deuterium) | Metabolic stability studies |
| Perindopril-d4 t-Butylamine Salt | C23H39D4N3O5 | 445.63 | 4×D + t-butylamine | Solubility-enhanced analytical standard |
Perindopril-13C3 vs. Deuterated Analogs :
- Isotopic Effects : 13C labeling minimizes chromatographic retention time shifts compared to deuterated analogs, which may exhibit slight retention time differences due to deuterium’s kinetic isotope effect .
- Analytical Utility : 13C-labeled compounds co-elute with unlabeled perindopril in HPLC, ensuring accurate quantification in pharmacokinetic studies, whereas deuterated analogs may require retention time adjustments .
t-Butylamine Salt Forms :
Structural Analogs and Functional Modifications
While isotopic analogs focus on analytical utility, structural analogs (e.g., paclitaxel derivatives in ) modify alkyl chains or functional groups to alter pharmacological activity. For example:
Q & A
Q. What statistical approaches are recommended for interpreting variability in ACE inhibition assays involving Perindopril-¹³C₃?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
